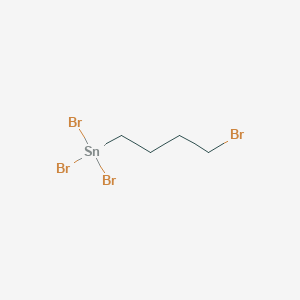

Tribromo(4-bromobutyl)stannane

Description

Historical Development and Significance of Organotin Compounds in Chemical Research

The journey of organotin chemistry began in the mid-19th century. In 1849, British chemist Edward Frankland synthesized the first organotin compound, diethyltin diiodide ((C2H5)2SnI2). wikipedia.orglupinepublishers.comuthm.edu.my This was shortly followed by the work of Carl Löwig in 1852, who reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy. rdd.edu.iqlupinepublishers.comuthm.edu.mylupinepublishers.com These initial discoveries laid the groundwork for the field, which saw a significant expansion in the early 20th century with the advent of Grignard reagents, providing a versatile method for creating tin-carbon bonds. wikipedia.org

For nearly a century, organotin compounds remained largely a laboratory curiosity. uthm.edu.my However, a surge of interest occurred in the 1940s and 1950s, driven by the discovery of their industrial applications. uthm.edu.my A pivotal moment was the work of van der Kerk and his colleagues, who extensively explored the utility of these compounds. lupinepublishers.comlupinepublishers.com This research led to the widespread use of organotins as thermal stabilizers for polyvinyl chloride (PVC), a role that prevents polymer degradation and remains a major application today. wikipedia.orguthm.edu.mylupinepublishers.com Beyond PVC stabilization, organotin compounds have proven significant as industrial and agricultural biocides (fungicides and bactericides), catalysts in the formation of polyurethanes and silicones, and as wood preservatives. lupinepublishers.comuthm.edu.mylupinepublishers.com

| Key Figure(s) | Year | Contribution |

| Edward Frankland | 1849 | Synthesized the first organotin compound, diethyltin diiodide. wikipedia.orglupinepublishers.comuthm.edu.my |

| Carl Löwig | 1852 | Reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. rdd.edu.iqlupinepublishers.comuthm.edu.mylupinepublishers.com |

| van der Kerk et al. | 1950s | Played a major role in developing the industrial applications of organotin compounds, particularly as PVC stabilizers and biocides. lupinepublishers.comuthm.edu.mylupinepublishers.com |

Classification of Organotin(IV) Compounds with Emphasis on Halides

Organotin(IV) compounds are systematically classified based on the number of organic groups attached to the central tin atom. Their general formula is represented as R_nSnX_{4-n}, where 'R' is an alkyl or aryl group, 'X' is an anionic group (such as a halide), and 'n' can range from 1 to 4. rdd.edu.iqrjpbcs.comresearchgate.net This classification gives rise to four main categories: mono-, di-, tri-, and tetraorganotins. rdd.edu.iqrjpbcs.com

The focus here is on organotin(IV) halides, where the 'X' group is a halogen (Fluorine, Chlorine, Bromine, or Iodine). These compounds are fundamental precursors for the synthesis of other organotin derivatives.

Monoorganotin trihalides (RSnX₃): These compounds have one organic substituent and three halogen atoms bonded to the tin center.

Diorganotin dihalides (R₂SnX₂): Characterized by two organic groups and two halogen atoms.

Triorganotin halides (R₃SnX): Contain three organic moieties and a single halogen atom.

Tetraorganotins (R₄Sn): These are fully substituted with four organic groups and have no halide atoms directly bonded to the tin. They can be converted into organotin halides through redistribution reactions. wikipedia.org

In organotin(IV) compounds, the tin atom typically undergoes sp³ hybridization, resulting in a tetrahedral geometry. rjpbcs.comlupinepublishers.com While tetraorganotins are invariably tetrahedral, the halides, particularly di- and triorganotin halides, can act as Lewis acids and form adducts with bases, leading to coordination numbers greater than four and different geometries, such as trigonal bipyramidal. wikipedia.orglupinepublishers.com

| Class | General Formula | Number of Organic Groups (R) | Number of Halide Groups (X) |

| Monoorganotin trihalide | RSnX₃ | 1 | 3 |

| Diorganotin dihalide | R₂SnX₂ | 2 | 2 |

| Triorganotin halide | R₃SnX | 3 | 1 |

| Tetraorganotin | R₄Sn | 4 | 0 |

Structural Context of Tribromo(4-bromobutyl)stannane within Alkyltin Tribromides

This compound falls under the classification of a monoorganotin trihalide, specifically an alkyltin tribromide. Its structure conforms to the general formula RSnX₃.

In this specific molecule:

R (The organic group): is a 4-bromobutyl group, (-CH₂CH₂CH₂CH₂Br). This is a four-carbon alkyl chain where the terminal carbon atom is substituted with a bromine atom.

Sn: is the central tin atom in its +IV oxidation state.

X₃ (The halide groups): are three bromine atoms (Br₃).

Therefore, the structure of this compound consists of a central tin atom covalently bonded to one 4-bromobutyl group and three separate bromine atoms. The bonding arrangement around the tin atom is expected to be tetrahedral. As a member of the alkyltin trihalide class, it is expected to exhibit pronounced Lewis acidic character, a property that increases with the number of halogen atoms bonded to the tin. thieme-connect.de This compound serves as a structural example of how functional groups can be incorporated into the alkyl chain of a monoorganotin halide, providing a bifunctional molecule with reactive sites at both the tin-bromine bonds and the carbon-bromine bond of the alkyl chain.

Properties

CAS No. |

61222-02-4 |

|---|---|

Molecular Formula |

C4H8Br4Sn |

Molecular Weight |

494.43 g/mol |

IUPAC Name |

tribromo(4-bromobutyl)stannane |

InChI |

InChI=1S/C4H8Br.3BrH.Sn/c1-2-3-4-5;;;;/h1-4H2;3*1H;/q;;;;+3/p-3 |

InChI Key |

YIDYCPUFDNRSQY-UHFFFAOYSA-K |

Canonical SMILES |

C(CC[Sn](Br)(Br)Br)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Tribromo 4 Bromobutyl Stannane and Analogous Organotin Tribromides

Direct Synthesis Approaches Involving Metallic Tin and Organic Halides

Direct synthesis methods provide a straightforward route to organotin compounds by forming the carbon-tin bond through the reaction of an organic halide with a tin source. These can be broadly categorized by the oxidation state of the initial tin reagent.

The alkylation of tin(IV) halides is a fundamental method for creating carbon-tin bonds. Industrially, this is often achieved by reacting tin(IV) chloride (SnCl₄) with highly reactive organometallic reagents such as organo-magnesium (Grignard reagents) or organoaluminum compounds. lupinepublishers.comgelest.com The reaction proceeds via nucleophilic substitution at the electrophilic tin center. To produce tetraorganotins (R₄Sn), four equivalents of the alkylating agent are typically used. lupinepublishers.com These tetraorganotins can then be used as precursors in redistribution reactions to yield alkyltin halides. gelest.com

While direct alkylation of tin(IV) halides with less reactive organic halides (R-X) is possible, controlling the reaction to achieve mono-substitution (RSnX₃) can be challenging and often requires specific catalysts or conditions to avoid mixtures of products. gelest.com The high reactivity of Grignard and organoaluminum reagents makes them more common for the initial formation of tetraalkyltin compounds. lupinepublishers.com

A highly effective method for synthesizing ω-haloalkyltin trihalides, such as Tribromo(4-bromobutyl)stannane, is the oxidative addition of a dihaloalkane to a tin(II) halide. researchgate.net In this process, the tin atom is oxidized from the +2 to the +4 state. For instance, tin(II) bromide (SnBr₂) reacts with various alkyl bromides to yield the corresponding alkyltin tribromide. wikipedia.org

This reaction is often catalyzed to achieve high yields and selectivity. Trialkylantimony compounds have been demonstrated to be particularly effective catalysts for this transformation. researchgate.netuu.nl The reaction allows for the synthesis of a wide range of alkyltin trihalides with alkyl chains of varying lengths. uu.nl The general reaction is as follows:

SnBr₂ + Br(CH₂)₄Br → Br(CH₂)₄SnBr₃

Research has shown that the catalytic activity of trialkylantimony catalysts (R₃Sb) increases as the chain length of the alkyl groups on the antimony decreases (e.g., Me > Et > Bu). uu.nl The reaction rate is also influenced by the chain length of the alkyl halide. uu.nl A patent also describes the use of ionic halides (e.g., ammonium (B1175870) or metal halides from Groups I-III) as catalysts for the reaction between a stannous halide and an aliphatic halide. google.com

| Alkyl Halide (RX) | Catalyst (R'₃Sb) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EtI | Et₃Sb | 100 | 2 | 90 |

| BuBr | Et₃Sb | 130 | 3 | 85 |

| BuBr | Bu₃Sb | 130 | 3 | 72 |

| i-BuBr | Et₃Sb | 130 | 24 | 15 |

| Octyl-Br | Me₃Sb | 160 | 5 | 81 |

Redistribution Reactions (Kocheshkov Comproportionation) for Alkyltin Tribromides

The Kocheshkov comproportionation reaction is a cornerstone of organotin chemistry for producing organotin halides with a specific number of organic substituents. um.edu.my This reaction involves the redistribution of ligands between a tetraorganotin (R₄Sn) and a tin(IV) halide (SnX₄). gelest.comwikipedia.org The stoichiometry of the reactants dictates the primary product. um.edu.my

To synthesize an alkyltin trihalide (RSnX₃), one equivalent of a tetraalkyltin is reacted with three equivalents of a tin(IV) halide. um.edu.my The reaction is typically driven by heat, sometimes with the aid of a Lewis acid catalyst. gelest.com

| Reactant 1 | Reactant 2 | Stoichiometry (R₄Sn:SnX₄) | Primary Product | Reaction Equation |

|---|---|---|---|---|

| R₄Sn | SnX₄ | 3:1 | Triorganotin halide (R₃SnX) | 3 R₄Sn + SnX₄ → 4 R₃SnX |

| R₄Sn | SnX₄ | 1:1 | Diorganotin halide (R₂SnX₂) | R₄Sn + SnX₄ → 2 R₂SnX₂ |

| R₄Sn | SnX₄ | 1:3 | Monoorganotin halide (RSnX₃) | R₄Sn + 3 SnX₄ → 4 RSnX₃ |

This method is a major industrial route for accessing mono-, di-, and triorganotin compounds, which are valuable intermediates. lupinepublishers.comgelest.com

Advanced Synthetic Strategies for Functionally Substituted Alkyltin Halides

Beyond the classical methods, more advanced strategies have been developed to synthesize alkyltin halides bearing specific functional groups. One such approach enables the preparation of β-substituted ethyltin trihalides. rsc.orgrsc.org This route involves the in situ reaction of an α,β-unsaturated carbonyl compound with an active halogenostannane intermediate. rsc.org This intermediate is generated from a hydrogen halide and either tin(II) chloride or metallic tin. rsc.orgacs.org

The reaction produces mono-substituted alkyltin trihalides when a tin(II) halide is the precursor, and di-substituted alkyltin dihalides when metallic tin is used. acs.org These reactions are notable for being highly specific and proceeding in high yield at ambient temperatures. acs.org The resulting compounds, which contain ester or ketone functionalities, have potential as intermediates for industrial applications. acs.org

Furthermore, ω-haloalkyltin trihalides like this compound are themselves important, functionally substituted building blocks. They serve as versatile starting materials for creating a variety of other organotin compounds with different ω-functional groups (e.g., -NMe₂, -COOH) or for constructing more complex architectures like organotin dendrimers. researchgate.netacs.orgakdeniz.edu.tr

Mechanistic Investigations of Carbon-Tin Bond Formation Pathways

Understanding the mechanism of carbon-tin bond formation is crucial for optimizing existing synthetic methods and developing new ones. The pathways vary depending on the reactants and conditions.

For the oxidative addition of alkyl halides to tin(II) halides catalyzed by trialkylantimony compounds (Section 2.1.2), a proposed mechanism involves the initial formation of a weak, reversible complex between the trialkylantimony catalyst and the alkyl halide. uu.nl This complexation activates the carbon-halogen bond, which facilitates a carbenoid-like insertion of the tin(II) halide to form the final RSnX₃ product. uu.nl A free-radical pathway has also been suggested as a possibility for related non-catalyzed oxidative addition reactions. uu.nl

In alkylation reactions using organometallic reagents like Grignard reagents (relevant to Section 2.1.1), the mechanism is generally considered a nucleophilic attack. The polarized metal-carbon bond of the organometallic compound provides a carbanionic carbon source that attacks the electrophilic tin atom of the tin halide, displacing a halide ion. msu.edu

The direct reaction of alkyl halides with metallic tin is complex but is thought to proceed via intermediates that can be viewed as nucleophilic attacks on the alkyl halide. researchgate.net Other mechanistic studies involving the addition of dienes to stannylenes (tin(II) compounds with two organic substituents and a lone pair) have shown evidence for a concerted addition mechanism rather than a two-step ionic process. rsc.org The high reactivity of tin-carbon bonds in certain compounds, such as alkynylstannanes, allows for detailed NMR studies of reaction intermediates, providing further insight into the stepwise processes and zwitterionic intermediates that can form during C-Sn bond formation and cleavage. athensjournals.gr

Advanced Spectroscopic Characterization of Tribromo 4 Bromobutyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Tribromo(4-bromobutyl)stannane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, detailed information about the connectivity and conformation of the molecule can be obtained.

Proton (¹H) NMR Analysis for Organic Ligand Conformation

Proton NMR spectroscopy provides information on the structure of the 4-bromobutyl ligand attached to the tin atom. The chemical shift of each proton is influenced by its electronic environment, including the proximity of electronegative atoms like bromine and the tribromostannyl group. pressbooks.pubdocbrown.info The signals are expected to be multiplets due to spin-spin coupling between adjacent non-equivalent protons. libretexts.org

The protons on the carbon adjacent to the tin atom (α-CH₂) and the bromine atom (δ-CH₂) are expected to be the most deshielded, appearing at the lowest field. Based on data for similar structures like 1-bromobutane, the expected chemical shifts for the butyl chain would be influenced by the highly electronegative SnBr₃ group. rsc.orgorganic-chemistry.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Sn-CH ₂-CH₂-CH₂-CH₂-Br | ~2.0 - 2.5 | Triplet of triplets (tt) | 2H |

| Sn-CH₂-CH ₂-CH₂-CH₂-Br | ~1.8 - 2.2 | Quintet | 2H |

| Sn-CH₂-CH₂-CH ₂-CH₂-Br | ~1.9 - 2.3 | Quintet | 2H |

| Sn-CH₂-CH₂-CH₂-CH ₂-Br | ~3.4 - 3.6 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR Spectroscopic Insights into Carbon-Tin Bonding and Molecular Framework

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. udel.educareerendeavour.com Each unique carbon atom in the 4-bromobutyl chain will produce a distinct signal. The chemical shifts are highly dependent on the electronegativity of attached atoms. libretexts.orgdocbrown.info The carbon atom directly bonded to the tin (Cα) and the carbon bonded to the bromine (Cδ) will be significantly shifted downfield. libretexts.org Furthermore, coupling between the ¹³C nuclei and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can provide valuable information about the C-Sn bond. libretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Sn-C H₂-CH₂-CH₂-CH₂-Br | ~25 - 35 |

| Sn-CH₂-C H₂-CH₂-CH₂-Br | ~30 - 40 |

| Sn-CH₂-CH₂-C H₂-CH₂-Br | ~30 - 40 |

| Sn-CH₂-CH₂-CH₂-C H₂-Br | ~33 - 43 |

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment Elucidation

¹¹⁹Sn NMR is particularly powerful for directly probing the environment of the tin atom. nist.govnih.gov Tin has three spin ½ nuclei that are NMR active (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its sensitivity and natural abundance. nist.gov The chemical shift of ¹¹⁹Sn is highly sensitive to the nature and number of substituents attached to the tin atom, as well as its coordination number. nih.govnih.gov For a four-coordinate organotin trihalide like this compound, the ¹¹⁹Sn chemical shift is expected to be in a characteristic range for tetraorganotin compounds, influenced by the three electronegative bromine atoms. nist.govuni-muenchen.de

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift for this compound

| Compound | Predicted Chemical Shift (δ, ppm) |

| This compound | -50 to -150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Coordination Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. pg.edu.pluc.edu This technique is excellent for identifying functional groups and providing information about bonding. docbrown.info For this compound, key vibrational bands would include the C-H stretching and bending frequencies of the butyl group, the C-Br stretch, and, most importantly, the Sn-Br and Sn-C stretching frequencies. orgchemboulder.comlibretexts.org The Sn-Br stretching vibrations typically appear in the far-infrared region and are indicative of the geometry of the SnBr₃ moiety.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 |

| CH₂ bend (scissoring) | ~1465 |

| C-Br stretch | 515 - 690 |

| Sn-C stretch | 500 - 600 |

| Sn-Br stretch | 200 - 300 |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization. This provides crucial evidence for the molecular formula and structural features. For this compound, the mass spectrum would be expected to show a complex isotopic pattern for the molecular ion due to the multiple isotopes of both tin and bromine. Common fragmentation pathways would likely involve the loss of bromine atoms, the cleavage of the butyl chain, or the loss of the entire butyl radical.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula |

| Molecular Ion | [C₄H₈Br₄Sn]⁺ |

| Loss of Bromine | [C₄H₈Br₃Sn]⁺ |

| Loss of Butyl Radical | [SnBr₃]⁺ |

| Loss of Bromobutyl Radical | [SnBr₂]⁺ |

| Butyl Cation | [C₄H₈Br]⁺ |

Mössbauer Spectroscopy for Local Electronic Environment of Tin

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for investigating the local electronic and structural environment of the tin nucleus in the solid state. osti.govshu.ac.ukscispace.com It provides two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state (Sn(II) vs. Sn(IV)). udel.edu The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the coordination sphere around the tin atom. pressbooks.pub For a tetrahedrally coordinated Sn(IV) compound with different substituents like this compound, a non-zero quadrupole splitting is expected due to the asymmetry created by the 4-bromobutyl group versus the three bromine atoms. pressbooks.pubosti.gov

Table 6: Predicted ¹¹⁹Sn Mössbauer Parameters for this compound

| Parameter | Predicted Value | Information Provided |

| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 1.80 - 2.40 | Indicates a distorted tetrahedral geometry |

Crystallographic Investigations and Supramolecular Architecture of Organotin Tribromides

Single Crystal X-ray Diffraction Analysis of Tribromo(4-bromobutyl)stannane and Related Structures

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise molecular structure of crystalline solids. For organotin tribromides, this technique reveals the coordination geometry at the tin center, accurate bond lengths and angles, and the conformational details of the organic substituent.

Determination of Molecular Geometry and Bond Parameters

While a specific, publicly available crystal structure for this compound could not be identified in the reviewed literature, extensive studies on closely related organotin halides provide a clear picture of the expected molecular geometry. Organotin halides of the type RSnX₃, where R is an alkyl group and X is a halogen, typically exhibit a distorted tetrahedral geometry around the tin atom in their monomeric, unsolvated state. wikipedia.org

The central tin atom is covalently bonded to one carbon atom of the butyl chain and three bromine atoms. The geometry is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons. However, the disparate steric bulk and electronegativity of the bromine atoms compared to the carbon atom of the alkyl group lead to deviations from ideal tetrahedral angles (109.5°).

To illustrate the typical bond parameters, data from analogous organotin halide structures are presented. For instance, in structures of the type RSnBr₃ and related chlorides, the Sn-C bond lengths are generally in the range of 2.12–2.17 Å. The Sn-Br bond lengths are typically observed in the range of 2.48–2.52 Å. The bond angles also reflect the distorted tetrahedral environment, with Br-Sn-Br angles often being slightly smaller than the ideal tetrahedral angle, and C-Sn-Br angles being slightly larger, due to the greater steric repulsion between the larger bromine atoms.

Table 1: Representative Bond Parameters in Related Organotin Halide Structures

| Parameter | Typical Range |

|---|---|

| Sn-C Bond Length | 2.12 - 2.17 Å |

| Sn-Br Bond Length | 2.48 - 2.52 Å |

| Br-Sn-Br Angle | 106 - 109° |

Note: Data is generalized from various organotin halide crystal structures. Specific values for this compound would require experimental determination.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a lone pair on another halogen atom from a neighboring molecule. In the crystal lattice of organotin tribromides, Br···Br interactions are commonly observed. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. rsc.org The presence of the terminal bromine atom on the butyl chain in this compound introduces an additional site for potential halogen bonding, possibly leading to more intricate and robust supramolecular assemblies compared to simple alkyltin tribromides. These self-assembled frameworks are of significant interest in crystal engineering and materials science. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Structural Characterization

While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. PXRD is used to confirm the phase purity of a synthesized batch of this compound, ensuring that the bulk material consists of a single crystalline phase and is free from amorphous impurities or different crystalline polymorphs.

The PXRD pattern is a fingerprint of a specific crystalline solid. The experimental pattern obtained from a synthesized sample can be compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal that was analyzed. This is a critical step in materials characterization, bridging the gap between the molecular-level detail from SCXRD and the macroscopic properties of the bulk compound.

Hypercoordination and Expanded Geometries at the Tin Center

A hallmark of organotin chemistry, particularly for compounds with electronegative substituents like halides, is the ability of the tin atom to expand its coordination number beyond the typical four. rjpbcs.com This phenomenon, known as hypercoordination, arises from the Lewis acidic nature of the tin center, which can accept electron density from donor atoms of neighboring molecules or solvent molecules. This results in the formation of five-coordinate (pentacoordinate) or six-coordinate (hexacoordinate) tin centers. wikipedia.orgrjpbcs.com

Trigonal Bipyramidal and Octahedral Coordination Motifs

In the solid state, organotin tribromides frequently engage in intermolecular self-association, where a bromine atom from one molecule forms a dative bond with the tin atom of an adjacent molecule. This intermolecular Sn···Br interaction can lead to an expansion of the coordination sphere.

When one such interaction occurs, the geometry at the tin center changes from tetrahedral to a five-coordinate trigonal bipyramidal (TBP) arrangement. rsc.orgnih.govworktribe.com In this motif, the three covalently bonded substituents (one carbon and two bromines) typically occupy the equatorial positions of the trigonal bipyramid, while the third bromine and the incoming bromine from the neighboring molecule occupy the axial positions. scispace.com This results in the formation of a dimeric or polymeric chain structure.

If the tin atom accepts electron pairs from two neighboring molecules, a six-coordinate octahedral geometry is achieved. rsc.orgorientjchem.orgresearchgate.net This is more common in diorganotin dihalides but can also be observed in monoorganotin systems. The organic group and the three halogens, along with the two donor atoms from adjacent units, arrange themselves around the central tin atom in an octahedral fashion. researchgate.net

Table 2: Common Geometries at the Tin Center

| Coordination Number | Geometry | Description |

|---|---|---|

| 4 | Tetrahedral | Four covalent bonds, typical for monomeric RSnBr₃. |

| 5 | Trigonal Bipyramidal | Achieved via one intermolecular dative bond. rsc.orgnih.gov |

Evidence of Higher Coordination Numbers (e.g., Heptacoordination) in Related Organotin(IV) Complexes

The coordination flexibility of tin(IV) is not limited to five or six. In the presence of suitable multidentate ligands, even higher coordination numbers can be achieved. While not typical for simple organotin tribromides, related organotin(IV) complexes provide compelling evidence of heptacoordination (coordination number seven).

For example, complexes of diorganotin(IV) moieties with multidentate Schiff base ligands have been shown through X-ray diffraction to form seven-coordinate structures. nih.gov In these cases, the tin atom is often found in a distorted pentagonal bipyramidal geometry, where the organic groups occupy the axial positions and the five donor atoms of the chelating ligand lie in the equatorial plane. nih.govresearchgate.net The existence of these heptacoordinate species underscores the remarkable versatility of the tin atom in accommodating a wide range of coordination environments, dictated by the steric and electronic properties of its surrounding ligands. researchgate.net

Reactivity and Mechanistic Pathways of Tribromo 4 Bromobutyl Stannane

Lewis Acidity Profile of Organotin Tribromides

The Lewis acidity of organotin halides is a well-documented characteristic, arising from the electrophilic nature of the tin atom, which possesses accessible, low-energy 5d orbitals. gelest.com This acidity follows a predictable trend, increasing with the number of halide substituents. gelest.com Consequently, organotin tribromides such as Tribromo(4-bromobutyl)stannane are considered strong Lewis acids.

This enhanced acidity in organotin tribromides, when compared to their di- and mono-halide counterparts, is a direct result of the cumulative inductive effect of the three electronegative halide atoms. gelest.com This effect significantly reduces the electron density at the tin center, thereby increasing its propensity to accept electron pairs from Lewis bases.

The pronounced Lewis acidity of organotin tribromides facilitates their interaction with a wide array of Lewis bases. These interactions typically result in the formation of stable adducts where the tin atom expands its coordination number from four to five or six. gelest.com Common Lewis bases that form adducts with organotin halides include amines, pyridines, and alcohols. gelest.com The resulting coordination geometries are most commonly trigonal bipyramidal for five-coordinate complexes and octahedral for six-coordinate species. lupinepublishers.comresearchgate.net

In these adducts, the organic substituent and the donor atom of the Lewis base often occupy specific positions in the coordination sphere. For instance, in trigonal bipyramidal complexes of triorganotin halides, the electronegative halide and the donor atom tend to occupy the axial positions. lupinepublishers.com

The nature of the halide ligands directly impacts the Lewis acidity of the organotin tribromide. The acidity is modulated by the electronegativity of the halogen atoms, with more electronegative halogens inducing a stronger positive polarization of the tin center. This generally results in a greater Lewis acidity.

Substitution Reactions Involving the Organotin Moiety

The tin-halogen bonds in organotin halides are susceptible to substitution reactions. These transformations are driven by the lability of the halide ligand, which can be readily displaced by a variety of nucleophiles. gelest.com Such reactions are fundamental to the synthesis of a diverse range of organotin derivatives. uobabylon.edu.iq

Ligand Exchange Dynamics and Equilibria

Organotin halides are known to undergo ligand exchange reactions in solution. These dynamic processes can involve the exchange of halide ligands with other potential coordinating species present in the reaction medium. In the presence of other Lewis acids or bases, complex equilibria can be established, leading to a mixture of species in solution. lupinepublishers.com

Homolytic Reactions and Formation of Radical Intermediates

Under certain conditions, such as photolysis or the presence of radical initiators, organotin compounds can undergo homolytic cleavage of the carbon-tin bond to generate radical intermediates. rsc.orgmdpi.com The presence of electronegative ligands, such as in this compound, can influence the pathway of these homolytic reactions. For instance, t-butoxyl radicals have been shown to attack the tin atom in organotin compounds bearing electronegative ligands, leading to the displacement of an alkyl radical. rsc.org

Cleavage Reactions of Carbon-Tin Bonds by Electrophiles and Nucleophiles

The carbon-tin bond, while relatively stable, can be cleaved by various electrophilic and nucleophilic reagents. gelest.com The ease of cleavage can depend on the nature of the organic group, with aryl, allyl, and vinyl groups being more readily cleaved than alkyl groups. gelest.com Mineral acids and halogens are effective electrophilic agents for the cleavage of C-Sn bonds. gelest.com The cleavage of the carbon-tin bond is a key step in many synthetic applications of organotin compounds, such as in the Stille reaction. wikipedia.org

Interactive Data Table of Organotin Compound Properties

| Compound Name | Molecular Formula | Lewis Acidity Trend | Coordination Geometries |

| This compound | C4H8Br4Sn | Strong | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Organotin Tribromides | RSnBr3 | Strong | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Organotin Dihalides | R2SnX2 | Moderate | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Organotin Monohalides | R3SnX | Weak | Tetrahedral, Trigonal Bipyramidal |

Computational and Theoretical Studies on Tribromo 4 Bromobutyl Stannane

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. arxiv.orgnih.gov These approaches have been widely applied to organotin compounds to understand their fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com For Tribromo(4-bromobutyl)stannane, DFT calculations would be expected to show a tetrahedral geometry around the central tin atom, consistent with sp³ hybridization. lupinepublishers.comrjpbcs.com The bond angles between the bromine and carbon substituents attached to the tin atom would be close to the ideal tetrahedral angle of 109.5°.

The 4-bromobutyl chain introduces conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.comlibretexts.org For the 4-bromobutyl group, rotation around the C-C single bonds leads to various conformers, such as anti and gauche arrangements. Computational methods can be used to calculate the relative energies of these conformers to identify the most stable ones. The stability of these conformers is influenced by factors like steric hindrance and torsional strain. libretexts.orgchemistrysteps.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Sn-Br Bond Length | ~2.50 Å |

| Sn-C Bond Length | ~2.15 Å |

| C-Br Bond Length | ~1.94 Å |

| Br-Sn-Br Bond Angle | ~109.5° |

| Br-Sn-C Bond Angle | ~109.5° |

Note: These are illustrative values based on typical bond lengths and angles for similar organotin halides. lupinepublishers.comresearchgate.net

Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic structure of a molecule dictates its reactivity. nih.gov Computational methods can provide detailed information about the distribution of electrons within this compound. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which electrons are most likely to be donated, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. huntresearchgroup.org.uk In this compound, the high electronegativity of the bromine atoms would lead to a significant positive partial charge on the tin atom, making it an electrophilic center. Similarly, the carbon atom attached to the bromine in the butyl chain would also be electrophilic. This charge polarization is a key determinant of the molecule's reactivity towards nucleophiles.

Table 2: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value/Description |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Partial Charge on Sn | Positive |

| Partial Charge on Br (attached to Sn) | Negative |

| Partial Charge on C (attached to Sn) | Slightly Negative |

| Partial Charge on Br (on butyl chain) | Negative |

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. github.iouncw.eduresearchgate.net These predictions are achieved by calculating the isotropic shielding values for each nucleus in the optimized molecular geometry. By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be determined. uncw.edu For this compound, predicting the ¹¹⁹Sn NMR chemical shift would be particularly useful for characterizing the electronic environment around the tin atom.

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular bonds, such as the Sn-Br, Sn-C, and C-Br bonds in this compound.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value Range |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | -50 to -150 ppm (relative to SnMe₄) |

| ¹³C NMR | Chemical Shift (δ) of C attached to Sn | 20 - 40 ppm |

| ¹H NMR | Chemical Shift (δ) of protons on C attached to Sn | 1.5 - 2.5 ppm |

| IR | Sn-Br stretching frequency | 200 - 300 cm⁻¹ |

| IR | Sn-C stretching frequency | 500 - 600 cm⁻¹ |

Note: These are illustrative values based on typical ranges for similar organotin compounds.

Elucidation of Reaction Mechanisms and Transition State Structures

A significant advantage of computational chemistry is its ability to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. youtube.com A transition state is the highest energy point along a reaction coordinate and represents the bottleneck of the reaction.

For this compound, computational studies could be employed to investigate various potential reactions, such as nucleophilic substitution at the tin atom or at the carbon bearing the bromine on the butyl chain. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. For instance, in reactions involving organotin compounds like the Stille coupling, DFT calculations have been instrumental in understanding the elementary steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca

Investigation of Solvent Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation.

For this compound, which possesses polar Sn-Br and C-Br bonds, the polarity of the solvent is expected to influence its reactivity. gelest.com In polar solvents, the charge separation in the molecule would be stabilized, potentially facilitating reactions that involve ionic intermediates or transition states. Computational studies could quantify these solvent effects on both the ground state structure and the transition states of potential reactions. For example, the reaction between alkyl halides and metallic tin is favored by aprotic dipolar solvents. researchgate.net

Theoretical Insights into Organotin-Ligand Interactions and Stability

The tin atom in organotin halides like this compound is a Lewis acid, meaning it can accept a pair of electrons from a Lewis base (a ligand) to form a coordination complex. rjpbcs.com The coordination number of tin in such complexes is often expanded beyond four, leading to five- or six-coordinate geometries such as trigonal bipyramidal or octahedral. rjpbcs.com

Computational methods can provide valuable insights into the nature of these organotin-ligand interactions. ias.ac.innih.gov By calculating the binding energy between the organotin compound and various ligands, the stability of the resulting complexes can be predicted. nih.gov Furthermore, analysis of the electronic structure of the complex can reveal the extent of charge transfer from the ligand to the tin center and how the bonding within the organotin moiety is affected by coordination. These theoretical insights are crucial for understanding the catalytic activity and biological properties of organotin compounds. nih.govnih.gov

Future Research Directions and Emerging Areas in Organotin Iv Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organotin halides often involves multi-step processes, such as the Kocheshkov redistribution reaction, which can have limitations regarding atom economy and the use of hazardous reagents. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas for development include:

Catalytic Direct Synthesis: Moving away from stoichiometric reagents, research is exploring catalytic methods for the direct reaction between metallic tin and alkyl halides. This approach could offer a more atom-economical route to compounds like Tribromo(4-bromobutyl)stannane.

Solvent-Free and Alternative Solvent Reactions: Reducing the reliance on volatile and often toxic organic solvents is a core principle of green chemistry. Future syntheses will likely explore solvent-free reaction conditions or the use of more benign media like ionic liquids or supercritical fluids.

Energy Efficiency: The adoption of microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods, offering a more sustainable manufacturing footprint.

| Method | Description | Advantages | Sustainability Challenges |

|---|---|---|---|

| Grignard/Organoaluminum Routes | Alkylation of SnCl₄ followed by redistribution reactions (e.g., Kocheshkov). | Well-established, versatile for various alkyl/aryl groups. | Use of stoichiometric organometallic reagents, large solvent volumes, potential for waste generation. |

| Direct Synthesis | Reaction of metallic tin with alkyl halides, often requiring a catalyst. | Higher atom economy, fewer steps. | Can require high temperatures; catalyst development is ongoing. |

| Green Catalytic Routes | Development of new catalysts to improve efficiency and selectivity of direct synthesis under milder conditions. | Improved energy efficiency, reduced waste, potential for continuous flow processes. | Catalyst cost, stability, and recyclability are key research areas. |

Exploration of New Coordination Motifs and Supramolecular Assemblies

The tin atom in organotin(IV) halides is a Lewis acid, capable of expanding its coordination number beyond four. This property is fundamental to the formation of complex coordination geometries and extended supramolecular structures. For a molecule like this compound, the tin center is highly electrophilic, making it prone to coordination with Lewis bases.

Future research in this area will likely focus on:

Hypercoordinated Species: Investigating the reactions of organotin tribromides with various donor ligands (containing O, N, S) to create stable five-, six-, or even seven-coordinate complexes. The resulting geometries, such as trigonal bipyramidal or octahedral, significantly influence the compound's physical and chemical properties.

Supramolecular Self-Assembly: The presence of three bromine atoms on the tin center and one at the terminus of the butyl chain provides multiple sites for weak intermolecular interactions, such as halogen bonding and hydrogen bonding. These interactions can be exploited to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. The steric bulk of the substituents on the tin atom and the nature of the coordinating ligands play a crucial role in dictating the final supramolecular architecture.

Polymeric Structures: The bifunctional nature of this compound, with reactive sites at both the tin center and the terminal bromo-group, allows it to act as a monomer for coordination polymers. By reacting it with difunctional Lewis bases, novel polymeric materials with an organotin moiety in the backbone can be synthesized.

| Interaction Type | Participating Atoms/Groups | Potential Structural Motif |

|---|---|---|

| Lewis Acid-Base Interaction | Sn center with donor atoms (N, O, S) from other molecules. | Dimers, oligomers, or coordination polymers. |

| Halogen Bonding | Bromine atoms (on Sn or butyl chain) with electron-rich atoms. | Extended 1D, 2D, or 3D networks. |

| van der Waals Forces | Alkyl chains (butyl group). | Crystal packing stabilization. |

Advanced Computational Modeling for Predicting Reactivity and Targeted Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organometallic compounds. Applying these methods to molecules like this compound can provide deep insights into their properties before engaging in extensive laboratory work.

Emerging areas in computational modeling include:

Structural and Electronic Prediction: DFT calculations can accurately model the molecular geometry, bond lengths, and bond angles of organotin compounds. This allows for the prediction of the most stable conformations and an understanding of the electronic structure, including the distribution of charge and the nature of frontier molecular orbitals (HOMO-LUMO), which are crucial for reactivity.

Reactivity and Mechanistic Studies: Computational models can simulate reaction pathways, helping to elucidate mechanisms for synthesis or decomposition. For this compound, this could involve modeling its interaction with catalysts, its hydrolysis, or its role in polymerization reactions.

Rational Design: By systematically modifying the structure in silico (e.g., changing the alkyl chain length or replacing bromine with other halogens), researchers can screen for molecules with desired electronic or steric properties. This "computational-first" approach can guide synthetic efforts toward compounds with enhanced stability, specific reactivity, or affinity for certain substrates.

Integration of Organotin Tribromides in Multifunctional Materials Design

The unique combination of an organofunctional group and reactive halide ligands makes organotin tribromides versatile building blocks for advanced materials. Their integration into larger systems is a promising area for creating materials with novel functionalities.

Future applications could include:

Precursors for Oxide Materials: Organotin halides are used as precursors for depositing thin films of tin(IV) oxide (SnO₂), a transparent conductive material, via chemical vapor deposition (CVD). This compound could serve as a single-source precursor for creating doped or composite tin oxide materials, where the organic fragment could modify the deposition process or final material properties.

Polymer Additives and Comonomers: Organotin compounds are widely used as heat stabilizers for PVC and as catalysts for the formation of polyurethanes and silicones. The multiple reactive sites on this compound could allow it to be covalently incorporated into polymer chains, potentially imparting enhanced thermal stability, flame retardancy, or specific catalytic activity to the final material.

Hybrid Organic-Inorganic Materials: The ability to react with both organic and inorganic species allows organotin tribromides to act as linkers in hybrid materials. They can be grafted onto surfaces like silica or integrated into metal-organic frameworks (MOFs), creating materials with combined properties for applications in catalysis, sensing, or separations.

The exploration of these research avenues will continue to expand the rich chemistry of organotin(IV) compounds, paving the way for the development of novel materials and more sustainable chemical processes.

Q & A

Q. What are the recommended synthetic pathways for preparing Tribromo(4-bromobutyl)stannane in a laboratory setting?

this compound can be synthesized via alkylation of tin halides. A typical method involves reacting tin(IV) bromide with 4-bromobutyl bromide under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C. A Grignard reagent or organolithium compound may facilitate nucleophilic substitution. Post-synthesis purification is achieved via vacuum distillation or recrystallization from non-polar solvents. Key Considerations :

- Use of dry solvents and moisture-free environments to prevent hydrolysis of tin intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or NMR to detect unreacted tin precursors .

| Reaction Conditions | Details |

|---|---|

| Temperature | 0–5°C |

| Solvent | Anhydrous THF |

| Catalyst | None (self-activating) |

| Yield Optimization | Slow addition of alkyl halide to avoid side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- and NMR : Identify proton environments of the 4-bromobutyl chain (e.g., δ 1.6–3.4 ppm for methylene/methyl groups) and confirm bromine substitution patterns.

- NMR : Detects the tin center’s chemical environment (typical δ range: -200 to +200 ppm for organotin compounds).

- X-ray Crystallography : Resolves 3D molecular geometry, including Sn–Br bond lengths and tetrahedral distortion.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., / and clusters). Example Data :

- Expected NMR shift: ~150 ppm (similar to trialkyltin bromides) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in cross-coupling reactions?

The tin center’s electrophilicity and steric hindrance from the 4-bromobutyl group dictate its utility in Stille couplings. The bromobutyl chain may stabilize the tin intermediate via inductive effects, while bulky substituents slow transmetallation. Electrochemical studies (cyclic voltammetry) can assess redox behavior, and computational modeling (DFT) predicts frontier molecular orbitals for reactivity trends. Methodological Approach :

Q. What experimental strategies mitigate the thermal and oxidative decomposition of this compound during reactions?

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.

- Low-Temperature Storage : Store at -20°C in amber vials to reduce light/heat-induced degradation.

- Stabilizing Additives : Include radical inhibitors (e.g., BHT) or coordinating solvents (e.g., DMF) to suppress free-radical pathways. Validation :

- Thermogravimetric analysis (TGA) quantifies decomposition thresholds.

- Gas chromatography-mass spectrometry (GC-MS) identifies degradation byproducts (e.g., tributyltin oxide) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity of this compound across studies?

Conflicting data may arise from variations in solvent polarity, trace moisture, or catalyst purity. Systematic replication under controlled conditions is critical. For example:

- Reproduce reactions using rigorously dried solvents and standardized tin reagent concentrations.

- Cross-validate results with alternative characterization methods (e.g., XRD vs. NMR for structural confirmation). Case Study : Divergent yields in Suzuki-Miyaura couplings may stem from palladium catalyst selectivity; screen Pd(0)/Pd(II) sources and ligands (e.g., SPhos vs. XPhos) to optimize performance .

Application in Organic Synthesis

Q. What role does this compound play in synthesizing functionalized organometallic frameworks?

The compound serves as a bifunctional reagent, where the bromobutyl chain acts as a leaving group for subsequent alkylation, while the tin center participates in cross-coupling. For instance:

- Stepwise Functionalization : React with aryl halides to form C–Sn bonds, followed by nucleophilic substitution of the bromobutyl group with amines or thiols. Example Protocol :

- Couple with iodobenzene (Pd(PPh), 80°C) to form a tin-aryl intermediate.

- Substitute the bromobutyl moiety with sodium azide (NaN, DMF, 60°C) to introduce an azide handle for click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.